Ortho-Regiochemistry and Extended Alkoxy Spacer: A Unique Vectorial Profile Among Boc-Arylpiperazines
The target compound is the only commercially catalogued Boc-piperazine that simultaneously positions the aryl ether linkage ortho to the piperazine N-aryl bond and extends the side-chain through a three-carbon alkoxy spacer terminating in a free hydroxyl. The closest catalogued analogs—tert-butyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate (CAS 158985-25-2) and tert-butyl 3-(3-hydroxyphenyl)piperazine-1-carboxylate (CAS 889956-76-7)—bear the hydroxyl directly on the phenyl ring (para or meta, respectively) with no alkoxy spacer, yielding rotatable bond counts of only 3 versus 7 for the target compound [1]. tert-Butyl 4-(3-hydroxypropyl)piperazine-1-carboxylate (CAS 132710-90-8) possesses a three-carbon hydroxyalkyl spacer but lacks the aromatic ring entirely, eliminating π-stacking and hydrophobic aryl interactions available to the target compound . This ortho-alkoxyaryl architecture provides a unique geometric trajectory for the terminal hydroxyl that is unavailable from any single comparator [2].
| Evidence Dimension | Structural topology: aryl substitution pattern, spacer length, and rotatable bond count |
|---|---|
| Target Compound Data | ortho-(3-hydroxypropoxy)phenyl; spacer = –O–(CH₂)₃–OH; Rotatable bonds = 7; HBA = 5; HBD = 1 |
| Comparator Or Baseline | CAS 158985-25-2: para-OH-phenyl, no spacer, Rot. bonds = 3, HBA = 4, HBD = 1. CAS 132710-90-8: –(CH₂)₃–OH alkyl only, no aryl ring, Rot. bonds = 5. CAS 889956-76-7: meta-OH-phenyl, no spacer, Rot. bonds = 3, HBA = 4, HBD = 2 |
| Quantified Difference | Target has 4 additional rotatable bonds vs. direct hydroxyaryl analogs; 2 additional HBA vs. para/meta-hydroxyaryl analogs; contains both aryl ring and alkoxy spacer—a combination absent in all comparators |
| Conditions | Computed molecular descriptors from PubChem (XLogP3, TPSA, rotatable bond count, HBA/HBD); structural comparison based on 2D chemical graphs. |
Why This Matters
The unique ortho-alkoxyaryl topology dictates the spatial orientation of downstream derivatization handles, directly impacting the three-dimensional pharmacophore of final lead compounds.
- [1] PubChem CID 71742025 (target); CID 11687740 (CAS 158985-25-2); CID entries for CAS 889956-76-7. Computed molecular properties compared. View Source
- [2] Szczepańska K, et al. Eur J Med Chem. 2018;152:223-234. Demonstrates that phenoxyalkyl spacer length and aryl substitution regiochemistry are critical determinants of receptor binding in piperazine series. View Source
